N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
CAS No.: 1269378-58-6
Cat. No.: VC8065182
Molecular Formula: C11H14ClN3
Molecular Weight: 223.70
* For research use only. Not for human or veterinary use.
![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - 1269378-58-6](/images/structure/VC8065182.png)
Specification
CAS No. | 1269378-58-6 |
---|---|
Molecular Formula | C11H14ClN3 |
Molecular Weight | 223.70 |
IUPAC Name | N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H13N3.ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;/h2-8,12H,9H2,1H3;1H |
Standard InChI Key | QAUNGQAAOXUZIO-UHFFFAOYSA-N |
SMILES | CNCC1=CC(=CC=C1)N2C=CC=N2.Cl |
Canonical SMILES | CNCC1=CC(=CC=C1)N2C=CC=N2.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring at the 3-position linked to a pyrazole heterocycle, with a methylamine group () attached to the benzylic carbon. The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in biological assays . Key structural identifiers include:
Property | Value |
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Molecular Formula | |
SMILES String | Cl.CNCc1cccc(c1)-n2cccn2 |
InChI Key | QAUNGQAAOXUZIO-UHFFFAOYSA |
Crystal Structure | Not yet resolved (amorphous solid) |
The pyrazole ring’s electron-rich nitrogen atoms enable hydrogen bonding and π-π stacking interactions, which are instrumental in binding to biological targets such as neurotransmitter transporters .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound remain unpublished, but analogous structures reported in the literature suggest distinct signals for the methylamine proton ( ppm) and pyrazole aromatic protons ( ppm) . Density functional theory (DFT) simulations predict a planar geometry for the pyrazole-phenyl system, with the methylamine group adopting a staggered conformation to minimize steric hindrance .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride typically involves a multi-step sequence:
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Friedel-Crafts Acylation: Introduction of a ketone group to the phenyl ring using acetyl chloride and a Lewis acid catalyst.
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Pyrazole Formation: Cyclocondensation of the ketone with hydrazine derivatives under acidic conditions.
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Reductive Amination: Reduction of the intermediate imine with sodium cyanoborohydride, followed by methylation using methyl iodide.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A related synthesis for a glycine transporter inhibitor, described by Yamamoto et al. (2016), employed similar reductive amination and allylation steps, achieving enantiomeric purity through chiral resolving agents .
Stability and Reactivity
The compound is hygroscopic and requires storage under inert conditions. In aqueous solutions (pH 4–6), it remains stable for >24 hours, but degradation occurs at alkaline pH due to deprotonation of the amine group. Reactivity with nucleophiles (e.g., thiols) is limited, making it suitable for conjugation reactions in prodrug design .
Applications in Chemical Research
Building Block in Medicinal Chemistry
The compound serves as a versatile intermediate for synthesizing:
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Dopamine Receptor Modulators: Substitution at the pyrazole N1 position with aryl groups enhances D2/D3 selectivity.
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Kinase Inhibitors: Functionalization of the methylamine group with sulfonamides yields potent JAK2/STAT3 inhibitors.
Material Science Applications
Its rigid aromatic core has been explored in the development of:
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